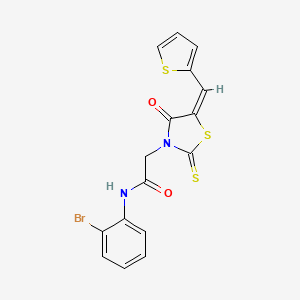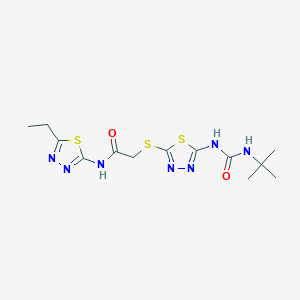![molecular formula C13H17ClF3NO B2476865 Clorhidrato de 1-{[2-(Trifluorometil)fenil]metil}piperidin-4-ol CAS No. 1798746-75-4](/img/structure/B2476865.png)
Clorhidrato de 1-{[2-(Trifluorometil)fenil]metil}piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group, making it a valuable molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, which may enhance the compound’s interaction with its targets through key hydrogen bonding .
Biochemical Pathways
The compound’s potential to inhibit reverse transcriptase suggests it may impact the replication of certain viruses .
Result of Action
Its potential to inhibit reverse transcriptase suggests it may interfere with the replication of certain viruses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
Métodos De Preparación
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction between 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production: On an industrial scale, the production process may involve optimization of reaction conditions, use of catalysts, and large-scale purification methods to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Major Products:
Comparación Con Compuestos Similares
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine and 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one share structural similarities but differ in functional groups and properties.
Uniqueness: The presence of the hydroxyl group in 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride distinguishes it from its analogs, potentially leading to different reactivity and applications.
Propiedades
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONZHYRNPJSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)



![6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2476796.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![7-bromo-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2476805.png)
